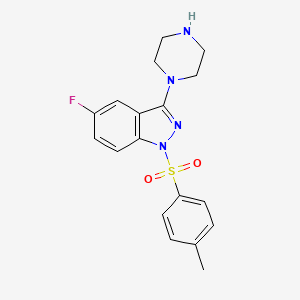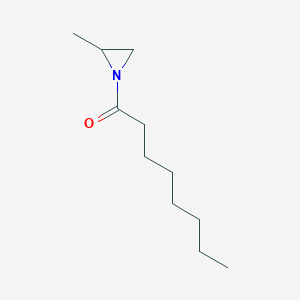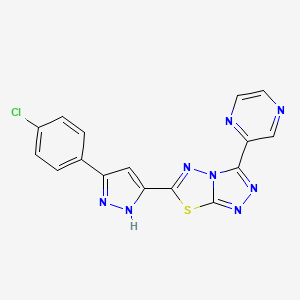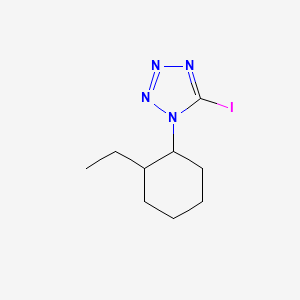
S-(2-Methoxyphenyl) 4-nitrobenzene-1-carbothioate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
S-(2-Methoxyphenyl) 4-nitrobenzene-1-carbothioate: is an organic compound with the molecular formula C₁₄H₁₁NO₄S It is a derivative of benzene, featuring both methoxy and nitro functional groups attached to the aromatic ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of S-(2-Methoxyphenyl) 4-nitrobenzene-1-carbothioate typically involves the reaction of 2-methoxyphenyl thiol with 4-nitrobenzoyl chloride. The reaction is carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted at room temperature or slightly elevated temperatures to ensure complete conversion.
Industrial Production Methods: In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the final product. The use of automated systems for monitoring and controlling the reaction parameters is common in industrial production.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: S-(2-Methoxyphenyl) 4-nitrobenzene-1-carbothioate can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.
Reduction: The nitro group in the compound can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides.
Substitution: The methoxy group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used oxidizing agents.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or reduction with sodium borohydride (NaBH₄).
Substitution: Nucleophiles such as halides or amines in the presence of a base.
Major Products Formed:
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of S-(2-Methoxyphenyl) 4-aminobenzene-1-carbothioate.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Chemistry: S-(2-Methoxyphenyl) 4-nitrobenzene-1-carbothioate is used as an intermediate in the synthesis of more complex organic molecules. Its unique functional groups make it a valuable building block in organic synthesis.
Biology: In biological research, this compound is studied for its potential interactions with biological macromolecules. It can be used as a probe to study enzyme-substrate interactions or as a ligand in receptor binding studies.
Medicine: The compound’s derivatives are explored for their potential pharmacological activities. Research is ongoing to investigate its potential as an anti-inflammatory or antimicrobial agent.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for use in the development of advanced materials with specific functionalities.
Mecanismo De Acción
The mechanism of action of S-(2-Methoxyphenyl) 4-nitrobenzene-1-carbothioate involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the methoxy and carbothioate groups can interact with various enzymes and receptors. The compound’s effects are mediated through its ability to modulate the activity of these molecular targets, leading to changes in cellular processes and biochemical pathways.
Comparación Con Compuestos Similares
- S-(4-Methoxyphenyl) 4-nitrobenzene-1-carbothioate
- S-(2-Methoxyphenyl) 4-aminobenzene-1-carbothioate
- S-(2-Methoxyphenyl) 4-chlorobenzene-1-carbothioate
Comparison: S-(2-Methoxyphenyl) 4-nitrobenzene-1-carbothioate is unique due to the presence of both methoxy and nitro groups, which impart distinct chemical reactivity and potential applications. Compared to its analogs, the nitro group in this compound makes it more reactive in redox reactions, while the methoxy group provides stability and solubility in organic solvents. This combination of properties makes it a versatile compound in various fields of research and industry.
Propiedades
Número CAS |
920505-18-6 |
|---|---|
Fórmula molecular |
C14H11NO4S |
Peso molecular |
289.31 g/mol |
Nombre IUPAC |
S-(2-methoxyphenyl) 4-nitrobenzenecarbothioate |
InChI |
InChI=1S/C14H11NO4S/c1-19-12-4-2-3-5-13(12)20-14(16)10-6-8-11(9-7-10)15(17)18/h2-9H,1H3 |
Clave InChI |
QVRXXCKIQVXGTA-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC=CC=C1SC(=O)C2=CC=C(C=C2)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Benzamide, N-[6-methyl-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridin-4-yl]-](/img/structure/B12635822.png)
![S-[(3S,8S,9S,10R,13R,14S,17S)-10,13-dimethyl-17-octyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] 2-phenoxypropanethioate](/img/structure/B12635829.png)
![1,1'-Sulfonylbis[3-(prop-1-en-1-yl)-4-propoxybenzene]](/img/structure/B12635838.png)
![Tert-butyl 4-[(6-amino-2-methylpyridin-3-YL)methyl]piperidine-1-carboxylate](/img/structure/B12635847.png)
![1H-Pyrrolo[2,3-b]pyridine, 3-bromo-2-propyl-](/img/structure/B12635852.png)


![3-[(1,1-dioxidotetrahydrothiophen-3-yl)sulfonyl]-N-(1,3-thiazol-2-yl)benzamide](/img/structure/B12635876.png)

![methyl 5-(4-fluorophenyl)-1-nitroso-4,6-dioxo-3a,6a-dihydropyrrolo[3,4-c]pyrazole-3-carboxylate](/img/structure/B12635893.png)




